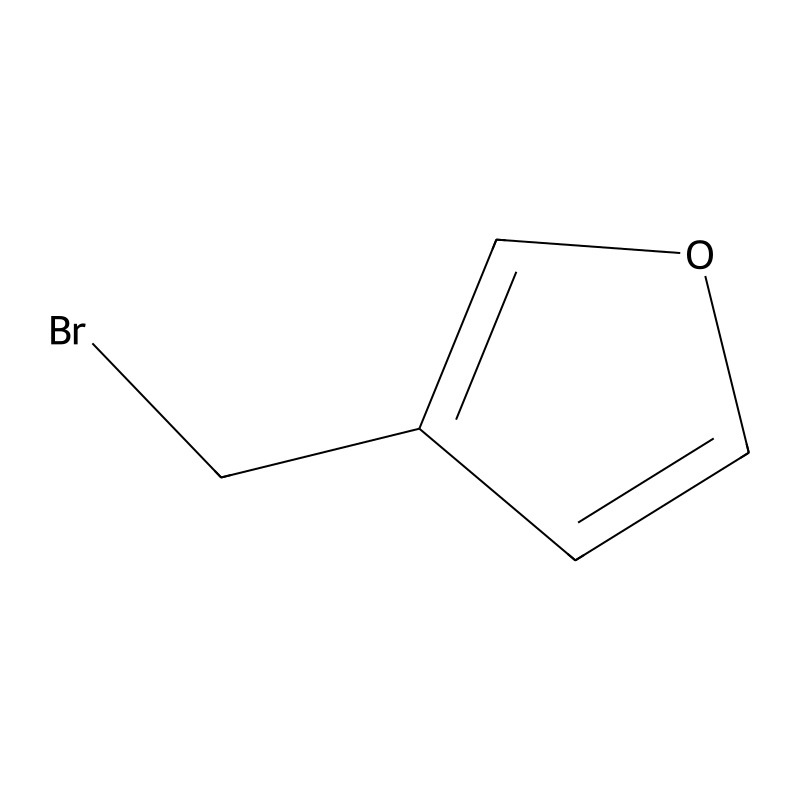

3-(Bromomethyl)furan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Diverse Heterocycles

The bromomethyl group can be readily transformed into various functionalities, such as thioethers, amines, and carboxylic acids, using appropriate nucleophiles. This versatility allows 3-(bromomethyl)furan to serve as a valuable building block for synthesizing a wide range of heterocyclic compounds with diverse properties and potential applications in medicinal chemistry and materials science [].

Synthetic Intermediate for Furan Derivatives

The furan ring in 3-(bromomethyl)furan offers opportunities for further functionalization through various reactions like Stille coupling, Suzuki-Miyaura coupling, and Heck reactions. This enables the synthesis of complex furan derivatives with tailored properties, potentially useful in drug discovery, polymer chemistry, and optoelectronic applications [].

Research Examples

While specific research on the applications of 3-(bromomethyl)furan is limited, some studies showcase its potential as a synthetic intermediate:

- Synthesis of β-(Hydroxymethylaryl/Alkyl)-α-methylene-γ-butyrolactones: A study demonstrates the use of 3-(bromomethyl)furan in a palladium-catalyzed reaction with aldehydes to synthesize β-(hydroxymethylaryl/alkyl)-α-methylene-γ-butyrolactones with specific stereochemistry. This research highlights the potential of 3-(bromomethyl)furan in creating complex molecules with defined spatial arrangements [].

Molecular Structure Analysis

The key feature of 3-(Bromomethyl)furan is the five-membered heterocyclic ring consisting of four carbon atoms and one oxygen atom. The oxygen atom is positioned between two carbon atoms in the ring, creating an aromatic system with delocalized electrons. A bromine atom (Br) is attached to the third carbon atom (counting from the oxygen) in the ring via a methylene bridge (CH2). This functional group, -CH2Br, is known as a bromomethyl group [].

Chemical Reactions Analysis

- Nucleophilic Substitution: The bromomethyl group (-CH2Br) is susceptible to nucleophilic substitution reactions. This means that a nucleophile (an electron-donating species) can replace the bromine atom with another group. For example, a reaction with an alcohol (ROH) could yield a corresponding furan derivative with an ether linkage (R-O-CH2-furan).

Equation

C5H5BrO (3-(Bromomethyl)furan) + ROH (Alcohol) -> C5H5(OR)O (Furan derivative) + HBr (Hydrogen bromide)

- Elimination Reactions: Under specific conditions, the bromomethyl group might undergo elimination reactions, leading to the formation of double bonds within the molecule.

Physical And Chemical Properties Analysis

- Physical State: Likely a colorless liquid at room temperature.

- Melting Point and Boiling Point: Moderate values, typically within the range of 50-150 °C for boiling point and below room temperature for melting point.

- Solubility: Soluble in organic solvents like dichloromethane, chloroform, and acetone due to the nonpolar nature of the furan ring. Limited solubility in water can be expected due to the presence of the polar bromine atom.

- Stability: Furan derivatives can be moderately stable, but may be sensitive to light, heat, and strong acids or bases.

As mentioned earlier, there is no current information available on the specific mechanism of action of 3-(Bromomethyl)furan in biological systems.

- Skin and Eye Irritation: Organic bromides can be irritating to the skin and eyes upon contact.

- Respiratory Irritation: Inhalation of vapors may irritate the respiratory tract.

- Potential Toxicity: Further research is needed to determine the specific toxicity profile of 3-(Bromomethyl)furan.

- Allylation Reactions: It can be used in Barbier-type allylation reactions, where it reacts with aldehydes in the presence of zinc or indium to form α-methylene-γ-butyrolactones, showcasing its utility in synthesizing more complex structures .

- Suzuki–Miyaura Coupling: This compound serves as a reagent in Suzuki–Miyaura coupling reactions, which are critical for forming carbon-carbon bonds in organic synthesis.

- Cyclization Reactions: The bromomethyl group can facilitate cyclization processes, leading to the formation of various cyclic compounds .

While specific biological activity data for 3-(Bromomethyl)furan is limited, compounds containing furan rings have been studied for their potential pharmacological properties. Furan derivatives often exhibit antimicrobial, anti-inflammatory, and anticancer activities. The bromomethyl substitution may enhance these effects, although further studies are required to establish specific biological activities.

Several methods exist for synthesizing 3-(Bromomethyl)furan:

- From Dimethyl Itaconate: A notable synthesis involves hydrolysis of dimethyl itaconate followed by α-bromination and intramolecular cyclization. This method yields 3-(Bromomethyl)furan with high efficiency (up to 92%) and is considered straightforward compared to previous methods .

- Via Electrophilic Bromination: Furan can be brominated at the 3-position using bromine or N-bromosuccinimide under appropriate conditions to yield 3-(Bromomethyl)furan.

3-(Bromomethyl)furan has various applications in organic chemistry:

- Synthetic Intermediate: It serves as a versatile building block for synthesizing more complex organic molecules.

- Pharmaceutical Development: Its derivatives may be explored for developing new pharmaceuticals due to their potential biological activities.

- Material Science: Compounds derived from 3-(Bromomethyl)furan may find applications in polymer chemistry and material science.

Interaction studies involving 3-(Bromomethyl)furan primarily focus on its reactivity with nucleophiles and other electrophiles. The bromine atom acts as a leaving group, facilitating various substitution reactions that can lead to the formation of diverse products. Detailed studies on its interactions with biological targets are necessary to elucidate its potential pharmacological effects.

Several compounds share structural similarities with 3-(Bromomethyl)furan. Here are some notable examples:

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| 3-Bromofuran | C4H3BrO | Similar furan structure but without the bromomethyl group. |

| 2-Bromofuran | C4H3BrO | Substituted at the 2-position; different reactivity profile. |

| 5-Bromofuran | C4H3BrO | Substituted at the 5-position; used in similar reactions. |

| 3-(Bromomethyl)tetrahydrofuran | C5H9BrO | Contains a tetrahydrofuran ring; shows different reactivity due to ring strain. |

Uniqueness of 3-(Bromomethyl)furan

What sets 3-(Bromomethyl)furan apart from these compounds is its specific reactivity profile due to the combination of the furan ring and the bromomethyl substituent. This unique structure allows it to participate in a variety of synthetic transformations that may not be possible with other similar compounds.

Molecular Structure and Conformational Analysis

3-(Bromomethyl)furan is a heterocyclic organic compound characterized by a five-membered aromatic furan ring substituted with a bromomethyl group at the 3-position [1]. The molecular formula is C₅H₅BrO with a molecular weight of 160.997 g/mol [1] [2]. The compound exhibits the systematic IUPAC name 3-(bromomethyl)furan and is registered under CAS number 63184-61-2 [1] [2].

The molecular structure consists of a planar furan ring system containing four carbon atoms and one oxygen atom in a five-membered aromatic configuration [1]. The bromomethyl substituent (-CH₂Br) is attached to the carbon at position 3 of the furan ring, creating a sp³ hybridized carbon center that extends out of the plane of the aromatic system [3]. The SMILES notation BrCC1=COC=C1 accurately represents the connectivity pattern of this heterocyclic compound [2].

Conformational analysis of 3-(bromomethyl)furan reveals that the molecule can adopt multiple conformations due to rotation around the C-CH₂Br bond [4]. Computational studies using density functional theory methods indicate that the most stable conformations involve specific orientations of the bromomethyl group relative to the furan ring plane [4]. The electronic structure calculations demonstrate that the furan ring maintains its aromatic character with delocalized π-electrons across the five-membered system [5] [6].

The molecular geometry around the bromomethyl carbon follows tetrahedral coordination geometry, with bond angles approaching 109.5 degrees [7]. The C-Br bond length and C-C bond connecting the methyl group to the furan ring are typical of sp³ hybridized carbon centers [5]. Natural bond orbital analysis calculations performed on contributing conformers reveal the electronic distribution and bonding characteristics of this heterocyclic system [4].

Physical Properties and Characterization Data

The physical properties of 3-(bromomethyl)furan have been extensively characterized through experimental measurements and computational predictions [3]. The compound exists as a liquid at room temperature with specific physical characteristics that define its behavior under various conditions.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 160.997 g/mol | [1] [2] |

| Boiling Point | 149.4±15.0 °C at 760 mmHg | [3] |

| Density | 1.6±0.1 g/cm³ | [3] |

| Flash Point | 44.2±20.4 °C | [3] |

| Refractive Index | 1.526 | [3] |

| Vapor Pressure | 5.1±0.3 mmHg at 25°C | [3] |

| Polar Surface Area | 13.14 Ų | [3] |

| LogP | 2.08 | [3] |

The boiling point of 149.4°C reflects the molecular weight and intermolecular forces present in the compound [3]. The relatively high density of 1.6 g/cm³ is attributed to the presence of the bromine atom, which significantly increases the molecular mass density [3]. The flash point of 44.2°C indicates that the compound is flammable and requires careful handling procedures [3].

The refractive index value of 1.526 provides information about the optical properties and polarizability of the molecule [3]. The vapor pressure of 5.1 mmHg at 25°C suggests moderate volatility under standard conditions [3]. The polar surface area of 13.14 Ų reflects the contribution of the oxygen atom in the furan ring to the overall polarity of the molecule [3].

The partition coefficient (LogP) value of 2.08 indicates moderate lipophilicity, suggesting that the compound has balanced hydrophilic and hydrophobic characteristics [3]. This property is important for understanding the compound's behavior in different solvent systems and biological environments.

Spectroscopic Properties (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of 3-(bromomethyl)furan provides essential structural information through multiple analytical techniques [8] [9] [10]. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts and coupling patterns that confirm the molecular structure and substitution pattern.

Proton nuclear magnetic resonance spectroscopy of 3-(bromomethyl)furan exhibits distinct resonances corresponding to the furan ring protons and the bromomethyl group [8]. The furan ring protons appear in the aromatic region between 6-8 parts per million, consistent with the deshielding effect of the aromatic π-electron system [8]. The bromomethyl protons (-CH₂Br) typically resonate around 4-5 parts per million, reflecting the electron-withdrawing effect of the bromine atom [9].

The coupling constants between adjacent protons in the furan ring system are characteristic of five-membered aromatic heterocycles [8]. Studies on furan derivatives demonstrate that coupling constants between adjacent ring protons (ortho coupling) and across the ring (meta coupling) are approximately equal, with values around 1.3-3.5 Hz [8]. This pattern differs significantly from benzene derivatives, where ortho coupling constants are much larger than meta coupling constants [8].

Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework of the molecule [9]. The furan ring carbons appear in characteristic regions, with the carbon atoms adjacent to oxygen showing distinct chemical shifts due to the electronegative oxygen atom [8]. The bromomethyl carbon typically resonates around 18-30 parts per million, consistent with sp³ hybridized carbon atoms bearing electronegative substituents [9].

Infrared spectroscopy of 3-(bromomethyl)furan reveals characteristic absorption bands corresponding to various functional groups and vibrational modes [10]. The furan ring exhibits C=C stretching vibrations typical of aromatic systems, while C-H bending vibrations appear around 1030 cm⁻¹ [10]. The presence of the bromomethyl group introduces additional vibrational modes corresponding to C-H stretching and C-Br stretching frequencies.

Mass spectrometry analysis shows the molecular ion peak at m/z 161, corresponding to the molecular weight of the compound [11]. The characteristic bromine isotope pattern is observed, with peaks at m/z 161 and 163 reflecting the natural abundance of ⁷⁹Br and ⁸¹Br isotopes [11] [12]. Fragmentation patterns typically involve loss of the bromine atom or the entire bromomethyl group, providing structural confirmation.

| Spectroscopic Method | Key Characteristics | Chemical Shift/Frequency Range |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Furan ring protons | 6-8 ppm |

| ¹H Nuclear Magnetic Resonance | Bromomethyl protons | 4-5 ppm |

| ¹³C Nuclear Magnetic Resonance | Furan ring carbons | 100-160 ppm |

| ¹³C Nuclear Magnetic Resonance | Bromomethyl carbon | 18-30 ppm |

| Infrared Spectroscopy | Furan C-H bending | ~1030 cm⁻¹ |

| Mass Spectrometry | Molecular ion | m/z 161/163 |

Electronic Structure and Reactivity Parameters

The electronic structure of 3-(bromomethyl)furan determines its chemical reactivity and participation in various organic transformations [13] [5] [6]. Density functional theory calculations provide detailed insights into the molecular orbital composition, electron distribution, and reactivity parameters of this heterocyclic compound.

The frontier molecular orbitals of 3-(bromomethyl)furan exhibit characteristics typical of furan derivatives [6]. The highest occupied molecular orbital primarily consists of π-orbitals localized on the furan ring system, while the lowest unoccupied molecular orbital shows contributions from both the furan ring and the bromomethyl substituent [6]. The energy gap between these frontier orbitals influences the compound's optical properties and chemical reactivity.

Computational studies using the B3LYP density functional theory method with appropriate basis sets reveal that the furan ring maintains its aromatic character despite the electron-withdrawing bromomethyl substituent [5] [6]. The calculated bond lengths and angles are consistent with experimental crystallographic data for similar furan derivatives [5]. The C-O bond lengths in the furan ring typically range from 1.35-1.40 Å, while the C-C bonds exhibit lengths characteristic of aromatic systems [5].

The electronic structure calculations indicate that the bromine atom significantly affects the electron density distribution in the molecule [14]. The electron-withdrawing nature of the bromomethyl group influences the reactivity of the furan ring toward electrophilic and nucleophilic reagents [13]. The compound exhibits enhanced reactivity at the furan ring positions, particularly at the 2 and 5 positions, which are most susceptible to electrophilic aromatic substitution reactions.

Natural bond orbital analysis reveals the nature of bonding interactions and charge distribution throughout the molecule [4]. The furan oxygen atom carries a partial negative charge, while the carbon atoms in the ring system exhibit varying degrees of positive charge depending on their position relative to the oxygen and the bromomethyl substituent [4]. The bromine atom bears a significant partial negative charge due to its high electronegativity.

The ionization potential of furan derivatives, including brominated systems, has been experimentally determined through charge transfer spectroscopy [12]. For 3-bromofuran, a closely related compound, the ionization energy is reported as 9.14 eV [12]. This value provides insight into the electron-donating ability of the furan ring system and its susceptibility to oxidation reactions.

Reactivity parameters derived from density functional theory calculations include global hardness, softness, and electrophilicity indices [14]. These parameters predict the compound's behavior in chemical reactions and its tendency to act as an electron donor or acceptor [14]. The presence of the electron-withdrawing bromomethyl group modifies these reactivity parameters compared to unsubstituted furan.

N-Bromosuccinimide (NBS) Mediated Radical Bromination

The most established and widely utilized synthetic route to 3-(bromomethyl)furan involves the radical bromination of 3-methylfuran using N-bromosuccinimide as the brominating agent . This methodology, first developed in the 1960s, remains the gold standard for laboratory-scale synthesis due to its reliability and selectivity.

The reaction typically employs 3-methylfuran as the starting material, which undergoes selective bromination at the methyl substituent under carefully controlled radical conditions . The process utilizes NBS in combination with a radical initiator, most commonly benzoyl peroxide, in carbon tetrachloride as the solvent. The reaction proceeds via a classic radical chain mechanism involving initiation, propagation, and termination steps [3] [4].

Reaction Conditions and Parameters:

- Temperature: 76-78°C (reflux in CCl₄)

- Solvent: Anhydrous carbon tetrachloride

- Initiator: Benzoyl peroxide (5-10 mol%)

- Reaction time: 2-4 hours

- Typical yield: 70-85%

The mechanism proceeds through initial formation of bromine radicals from NBS in the presence of the radical initiator [5]. These bromine radicals selectively abstract hydrogen from the methyl group attached to the furan ring, generating a stabilized benzylic-type radical. Subsequent reaction with molecular bromine (generated in situ from NBS and HBr) produces the desired 3-(bromomethyl)furan while propagating the radical chain [3] [6].

Direct Molecular Bromination

An alternative classical approach involves the direct bromination of 3-methylfuran using molecular bromine [7]. This method, while less selective than the NBS protocol, can be employed under specific conditions to achieve reasonable yields of the target compound.

The reaction is typically conducted in carbon tetrachloride at temperatures ranging from 0°C to room temperature [7]. However, this approach suffers from several limitations, including the tendency for over-bromination and the formation of addition products across the furan ring. The selectivity can be improved by careful control of temperature and bromine addition rate [8].

Typical Conditions:

- Reagent: Molecular bromine (Br₂)

- Solvent: Carbon tetrachloride or chloroform

- Temperature: 0°C to room temperature

- Yield: 60-75% [9] [7]

Photochemical Bromination Methods

Photochemical bromination represents another classical synthetic approach that has been employed for the preparation of 3-(bromomethyl)furan [3]. This method utilizes light irradiation to initiate the radical bromination process, offering an alternative to thermal initiation.

The photochemical approach typically employs NBS as the brominating agent under UV irradiation. The advantage of this method lies in the mild reaction conditions and the ability to achieve good selectivity without the need for high temperatures [4]. However, the method requires specialized photochemical equipment and may suffer from inconsistent results depending on the light source and intensity.

Selective Bromination Strategies

Regioselective Bromination Protocols

The development of regioselective bromination strategies has been crucial for achieving high yields of 3-(bromomethyl)furan while minimizing undesired side products [10] [11]. The key to successful selective bromination lies in understanding the electronic and steric factors that govern the reaction pathway.

The furan ring system exhibits unique reactivity patterns due to its electron-rich aromatic character. The 3-position methyl group represents the most reactive site for radical bromination due to the formation of a stabilized benzylic-type radical [12]. This selectivity can be further enhanced through careful choice of reaction conditions and brominating agents.

Factors Affecting Selectivity:

- Solvent effects: Non-nucleophilic solvents such as carbon tetrachloride provide optimal selectivity [12] [13]

- Temperature control: Moderate temperatures (75-85°C) favor selective monobromination

- Reagent stoichiometry: Slight excess of brominating agent (1.1-1.5 equiv) ensures complete conversion while minimizing over-reaction

- Reaction time: Controlled reaction times prevent multiple bromination events [6]

Mechanistic Control of Bromination

The mechanistic control of bromination reactions has been extensively studied to optimize the selectivity for 3-(bromomethyl)furan formation [5] [14]. The radical chain mechanism can be fine-tuned through various parameters to achieve maximum selectivity.

The use of specific radical initiators plays a crucial role in determining the reaction outcome. Benzoyl peroxide has emerged as the preferred initiator due to its clean decomposition profile and appropriate half-life at the reaction temperature [3] [14]. Alternative initiators such as azobisisobutyronitrile (AIBN) have also been employed with good results [5].

Mechanistic Considerations:

- Initiation efficiency: Proper initiator loading ensures clean radical generation [4]

- Chain length: Optimized conditions favor long chain lengths for efficient bromination [3]

- Termination control: Minimizing premature termination improves overall efficiency [5]

Substrate-Controlled Selectivity

The inherent reactivity of the 3-methylfuran substrate provides a natural bias toward selective bromination at the methyl position [6]. This substrate-controlled selectivity arises from the electronic properties of the furan ring and the stability of the resulting radical intermediate.

The electron-rich nature of the furan ring activates the adjacent methyl group toward radical attack through resonance stabilization. The resulting radical is stabilized through delocalization into the aromatic system, making this pathway thermodynamically and kinetically favored [12] [6].

Contemporary Synthetic Approaches

Transition Metal-Catalyzed Methods

Recent developments in transition metal catalysis have opened new avenues for the synthesis of 3-(bromomethyl)furan with improved efficiency and selectivity [15] [16]. These methods often operate under milder conditions and can provide enhanced regioselectivity compared to traditional radical approaches.

Palladium-catalyzed bromination protocols have shown particular promise for the selective functionalization of furan derivatives [17] [18]. These methods typically employ palladium complexes in combination with brominating agents to achieve controlled C-H activation and subsequent bromination [19] [18].

Advantages of Metal-Catalyzed Approaches:

- Enhanced regioselectivity

- Milder reaction conditions

- Reduced side product formation

- Improved functional group tolerance [16] [20]

Flow Chemistry Methodologies

The implementation of continuous flow chemistry has revolutionized the synthesis of 3-(bromomethyl)furan by providing precise control over reaction parameters and improved safety profiles [15]. Flow reactors enable better heat and mass transfer, leading to more consistent product quality and higher yields [15].

Flow chemistry approaches typically employ microreactor systems with controlled residence times and precise temperature control. This methodology has proven particularly effective for bromination reactions due to the improved mixing and heat transfer characteristics [15].

Benefits of Flow Chemistry:

- Enhanced safety through reduced hold-up volumes

- Improved reaction control and reproducibility

- Higher space-time yields

- Easier scale-up to production levels [15]

Green Chemistry Approaches

Contemporary synthetic strategies increasingly emphasize environmental sustainability and the principles of green chemistry [22]. For the synthesis of 3-(bromomethyl)furan, this has led to the development of more environmentally benign protocols that minimize waste and reduce the use of hazardous reagents.

Green chemistry approaches often employ alternative solvents, such as ionic liquids or water-based systems, to replace traditional chlorinated solvents [23] [22]. Additionally, the development of more efficient brominating agents and catalytic systems has reduced the overall environmental impact of the synthesis .

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient preparation of 3-(bromomethyl)furan . The use of microwave irradiation enables faster reaction times, improved yields, and enhanced selectivity compared to conventional heating methods.

Microwave-assisted bromination protocols typically employ shorter reaction times (5-15 minutes) compared to conventional methods, while maintaining or improving the overall yield . The selective heating mechanism of microwaves can also provide improved temperature control and more uniform heating throughout the reaction mixture.

Optimization of Reaction Conditions

Temperature Optimization

Temperature optimization is critical for achieving high yields and selectivity in the synthesis of 3-(bromomethyl)furan . The optimal temperature range typically falls between 75-85°C, which provides sufficient activation energy for the radical bromination while minimizing thermal decomposition of the product [7].

Lower temperatures (below 70°C) often result in incomplete conversion and longer reaction times, while higher temperatures (above 90°C) can lead to increased side reactions and product decomposition . The use of controlled heating profiles, particularly in flow chemistry applications, can further optimize the temperature-yield relationship [15].

Solvent Selection and Effects

Solvent selection plays a crucial role in determining both the yield and selectivity of 3-(bromomethyl)furan synthesis [12] [14]. Carbon tetrachloride has traditionally been the solvent of choice due to its chemical inertness and appropriate boiling point for reflux conditions [5].

Alternative solvents such as chloroform, dichloromethane, and benzene have been evaluated, but generally provide inferior results due to issues with selectivity or reaction efficiency [12]. The development of greener solvent alternatives remains an active area of research [22].

Solvent Requirements:

- Chemical inertness toward brominating agents

- Appropriate boiling point for reaction temperature

- Good solubility for reactants and products

- Minimal environmental impact

Catalyst and Initiator Optimization

The choice and loading of radical initiators significantly impact the efficiency of 3-(bromomethyl)furan synthesis [3] [5]. Benzoyl peroxide remains the most widely used initiator, with optimal loadings typically ranging from 5-10 mol% [14].

The initiator loading must be carefully balanced to ensure adequate radical generation without causing excessive side reactions. Too low initiator concentrations result in slow or incomplete reactions, while excessive loadings can lead to uncontrolled radical processes and reduced selectivity [4] [14].

Reaction Time and Monitoring

Optimal reaction times for 3-(bromomethyl)furan synthesis typically range from 2-4 hours under standard reflux conditions . The reaction progress can be monitored through various analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy .

Real-time monitoring enables precise control of the reaction endpoint, preventing over-reaction and maximizing yield. The disappearance of starting material and the formation of the desired product can be tracked quantitatively to optimize reaction conditions [6].

Industrial-Scale Production Methods

Scale-Up Challenges and Solutions

The scale-up of 3-(bromomethyl)furan synthesis from laboratory to industrial scale presents several technical challenges that must be addressed through careful process design and optimization [24] [25]. Heat transfer limitations, mixing efficiency, and safety considerations become increasingly important at larger scales.

Continuous stirred tank reactors (CSTRs) are commonly employed for industrial-scale bromination reactions due to their excellent mixing characteristics and heat transfer capabilities [9]. The use of multiple reactor stages can provide improved selectivity and conversion while maintaining good temperature control [22].

Quality Control and Analytics

Industrial production requires robust quality control systems to ensure consistent product quality and compliance with specifications [9]. Analytical methods typically include high-performance liquid chromatography (HPLC), gas chromatography (GC), and NMR spectroscopy for purity determination and impurity profiling [26].

Real-time process monitoring using techniques such as Fourier-transform infrared (FTIR) spectroscopy and online gas chromatography enables rapid detection of process deviations and facilitates immediate corrective actions [9]. Statistical process control methods are employed to maintain product quality within specified limits.

Quality Control Parameters:

- Chemical purity (typically >98%)

- Water content

- Impurity profile

- Color and appearance

- Stability testing [26]

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Flammable;Corrosive;Irritant